1-tert-butyl-3-phenylthiourea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butyl-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCTNQTJNGVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162376 |

Source

|

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14327-04-9 |

Source

|

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-tert-butyl-3-phenylthiourea, a versatile compound with applications in various fields of chemical research, including materials science and medicinal chemistry.[1][2] The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its use by researchers and professionals in drug development and related scientific disciplines.

Synthesis Methodology

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of tert-butylamine to phenyl isothiocyanate. This reaction is straightforward and typically proceeds with high yield under mild conditions. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 1.0 |

| tert-Butylamine | C₄H₁₁N | 73.14 | 1.0 - 1.1 |

| Solvent (e.g., Acetonitrile, Dichloromethane) | - | - | - |

2.2. Reaction Setup and Procedure

-

Reaction Vessel: A round-bottom flask of appropriate size is equipped with a magnetic stir bar.

-

Reagent Addition: Phenyl isothiocyanate is dissolved in a suitable solvent such as acetonitrile or dichloromethane within the reaction flask.

-

To this solution, tert-butylamine (1.0 to 1.1 molar equivalents) is added dropwise at room temperature with continuous stirring. The addition is typically performed using a dropping funnel to control the rate of addition, especially for larger scale reactions, to manage any potential exotherm.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate) to observe the disappearance of the starting materials.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound as a solid.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Parameter | Value |

| Melting Point | 134-136 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.20 (m, 5H, Ar-H), 6.15 (br s, 1H, NH), 5.95 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 180.5 (C=S), 137.5 (Ar-C), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 53.0 (C(CH₃)₃), 30.0 (C(CH₃)₃) |

| Purity | >99% achievable with proper purification.[1] |

| Appearance | White to off-white crystalline solid. |

Visualized Workflows and Mechanisms

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

Caption: Mechanism of nucleophilic addition for thiourea formation.

References

An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-tert-butyl-3-phenylthiourea, a versatile organic compound with significant potential in pharmaceutical and materials science applications. This document collates available data on its physicochemical characteristics, spectral properties, and biological activities, offering detailed experimental protocols and visual representations of its mechanistic pathways.

Core Chemical Properties

This compound, with the CAS number 14327-04-9, is a substituted thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group attached to the thiourea core. These structural features impart specific chemical reactivity and biological activity to the molecule.

| Property | Value | Reference |

| Molecular Formula | C11H16N2S | [1][2] |

| Molecular Weight | 208.32 g/mol | [1][2] |

| Appearance | White to light tan crystalline powder | |

| Melting Point | 145-150 °C (for the related compound Phenylthiourea) | [3] |

| Boiling Point | 287.1°C at 760 mmHg | [4] |

| Density | 1.103 g/cm³ | [4] |

| Vapour Pressure | 0.00254 mmHg at 25°C | [4] |

| Flash Point | 127.4°C | [4] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | [5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.

| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | Singlet around 1.0-1.5 ppm (9H, tert-butyl group); Multiplets in the aromatic region (5H, phenyl group); Broad singlets for the N-H protons.[6] |

| ¹³C NMR | Resonances for the tert-butyl methyl carbons between 20-42 ppm; Signals for the quaternary carbon of the tert-butyl group; Aromatic carbon signals in the downfield region; A characteristic signal for the thiocarbonyl (C=S) carbon.[6][7] |

| FTIR (cm⁻¹) | N-H stretching vibrations in the range of 3100-3400 cm⁻¹; C-H stretching of the aromatic and aliphatic groups; C=S stretching vibration. |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with tert-butylamine.

Materials:

-

Phenyl isothiocyanate

-

tert-Butylamine

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve phenyl isothiocyanate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

-

Slowly add a solution of tert-butylamine in the same solvent to the flask with continuous stirring at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of hexane and dichloromethane).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[8]

-

Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Biological Activities and Signaling Pathways

Thiourea derivatives, including this compound, have garnered significant interest for their diverse biological activities.

Anticancer Activity and Apoptosis Induction

Several studies have demonstrated the pro-apoptotic effects of phenylthiourea derivatives in various cancer cell lines.[8] This activity is often mediated through the intrinsic apoptosis pathway.

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

The induction of apoptosis by phenylthiourea derivatives often involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to programmed cell death.[9][10][11][12] Some evidence also suggests the involvement of the EGFR and SIRT1 signaling pathways in the anticancer effects of related compounds.[13] Furthermore, these compounds have been shown to inhibit the secretion of inflammatory cytokines like IL-6 and induce the production of reactive oxygen species (ROS) in tumor cells.

Enzyme Inhibition: Tyrosinase

Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[14] The mechanism of inhibition is believed to be competitive, where the thiourea derivative binds to the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine.

References

- 1. This compound CAS#: 14327-04-9 [m.chemicalbook.com]

- 2. 1-TERT-BUTYL-3-PHENYL-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: 1-tert-butyl-3-phenylthiourea - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 1-tert-butyl-3-phenylthiourea. Based on available scientific literature, the primary mechanism of action for the broader class of phenylthiourea compounds is the inhibition of tyrosinase (phenoloxidase), a key enzyme in melanin biosynthesis. While specific quantitative data for the 1-tert-butyl derivative is limited in publicly accessible literature, this document extrapolates the well-documented activity of the parent compound, phenylthiourea, as a competitive inhibitor of tyrosinase. Additionally, this guide addresses the reported activity of 1-alkyl-3-phenylthiourea analogues as high-density lipoprotein (HDL) elevating agents, noting the current lack of a detailed public understanding of the underlying molecular mechanism. This guide includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction

This compound belongs to the class of N-alkyl-N'-phenylthioureas, which have garnered interest for their diverse biological activities. The core phenylthiourea scaffold is a recognized pharmacophore, known to interact with various biological targets. This document focuses on elucidating the primary mechanisms through which this compound is proposed to exert its biological effects, with a focus on enzyme inhibition and lipid metabolism.

Primary Mechanism of Action: Tyrosinase Inhibition

The most extensively documented mechanism of action for phenylthiourea and its derivatives is the inhibition of tyrosinase (EC 1.14.18.1), also known as phenoloxidase. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Based on studies of the parent compound, phenylthiourea (PTU), the inhibition mechanism is competitive.[1][2][3] This indicates that this compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The thiourea moiety is believed to chelate the copper ions within the enzyme's active site, thereby blocking its catalytic activity.[2]

Quantitative Data for Phenylthiourea Inhibition of Tyrosinase

The following table summarizes the key quantitative parameters for the inhibition of tyrosinase by the parent compound, phenylthiourea. It is important to note that these values may differ for this compound due to the presence of the bulky tert-butyl group, which can influence binding affinity.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.55 ± 0.07 µM | Mushroom Phenoloxidase | L-DOPA (1 mM) | [1] |

| Ki | 0.21 ± 0.09 µM | Mushroom Phenoloxidase | L-DOPA | [1][2][3] |

Signaling Pathway: Competitive Inhibition of Tyrosinase

The following diagram illustrates the competitive inhibition of tyrosinase by a phenylthiourea compound.

Caption: Competitive inhibition of tyrosinase by this compound.

Secondary Reported Activity: HDL Elevation

Analogues of 1-alkyl-3-phenylthiourea, which includes the 1-tert-butyl derivative, have been evaluated as orally active agents that can elevate high-density lipoprotein (HDL) and apolipoprotein A-I (Apo A-I) levels, as well as lower triglycerides.[4][5][6] Several derivatives in this class were found to be more effective than the standard drug, gemfibrozil, in preclinical animal models.[4]

Despite this reported activity, the specific molecular mechanism by which these compounds increase HDL and Apo A-I remains to be fully elucidated in the public domain. Further research is required to identify the cellular targets and signaling pathways involved in this lipid-modulating effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the mechanism of action of this compound, based on standard assays described in the literature.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from studies on phenylthiourea.[1]

Objective: To determine the inhibitory effect of this compound on the catalytic activity of tyrosinase.

Materials:

-

Mushroom tyrosinase (phenoloxidase)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of this compound solution

-

Tyrosinase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes).

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the type of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow for Inhibition Kinetics

The following diagram outlines a typical workflow for determining the inhibition kinetics of a compound like this compound.

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Summary and Future Directions

The primary mechanism of action of this compound is strongly suggested to be the competitive inhibition of tyrosinase, based on extensive evidence from its parent compound, phenylthiourea. This activity provides a strong rationale for its investigation in applications related to hyperpigmentation disorders. The presence of the tert-butyl group may enhance its lipophilicity and alter its binding affinity, warranting specific studies on this derivative.

The reported HDL-elevating properties of the broader class of 1-alkyl-3-phenylthioureas present an exciting avenue for cardiovascular drug discovery. A critical next step will be to elucidate the molecular target and signaling pathways responsible for this effect.

For drug development professionals, future research should focus on:

-

Quantitative analysis: Determining the specific IC50 and Ki values of this compound for tyrosinase.

-

Target identification: Uncovering the molecular target(s) responsible for the HDL-elevating effects.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models for both dermatological and cardiovascular applications.

This technical guide provides a foundational understanding of the mechanism of action of this compound, highlighting both the established and the yet-to-be-explored facets of its biological activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-tert-butyl-3-phenylthiourea CAS number and properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-3-phenylthiourea (CAS No. 14327-04-9), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis protocols, and known applications. Furthermore, it explores the broader biological activities of thiourea derivatives and details generalized experimental protocols for assessing the potential efficacy of this compound class. Special attention is given to potential signaling pathways, such as the EGFR pathway, which are known targets for structurally related molecules.

Core Compound Properties

This compound is an unsymmetrical thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group. These substituents significantly influence its chemical reactivity and physical properties. While it is available commercially for research purposes, detailed experimental data on its physical properties are not extensively published.[1] Major chemical suppliers note that analytical data is not routinely collected for this compound.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14327-04-9 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂S | [3][4] |

| Molecular Weight | 208.32 g/mol | [3] |

| Appearance | White to light tan crystalline powder | Benchchem |

| Melting Point | Data not publicly available | [1] |

| Boiling Point | Data not publicly available | [3] |

| Solubility | Data not publicly available | [1] |

| Purity (Commercial) | >99% (Typical) | [5] |

Table 2: Compound Identification and Structure

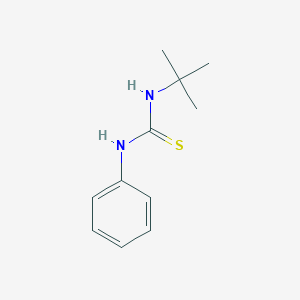

| Identifier | Details |

| IUPAC Name | 1-(tert-butyl)-3-phenylthiourea |

| Synonyms | N-(1,1-Dimethylethyl)-N'-phenylthiourea, N-tert-Butyl-N'-phenylthiourea |

| Chemical Structure |  |

| Canonical SMILES | CC(C)(C)NC(=S)NC1=CC=CC=C1 |

| InChI Key | JHMCTNQTJNGVRX-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is straightforward, primarily involving the reaction between phenyl isothiocyanate and tert-butylamine. This method is a common route for creating unsymmetrical thioureas.

General Synthesis Protocol

This protocol describes the nucleophilic addition of tert-butylamine to phenyl isothiocyanate.

Materials:

-

Phenyl isothiocyanate

-

tert-Butylamine

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Condenser (if heating is required)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition: To the stirred solution, add tert-butylamine (1.0 to 1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature at 20-25°C.

-

Reaction Monitoring: Stir the mixture for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.

Caption: General workflow for the synthesis of this compound.

Applications and Biological Significance

Thiourea derivatives are a class of compounds with extensive applications in various scientific fields due to their versatile chemical nature.

Key Application Areas

-

Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

-

Organic Synthesis: The unique structure makes it a valuable reagent in advanced organic chemistry research for creating novel compounds.[5]

-

Materials Science: It can be used as a precursor for the controlled synthesis of nanostructured materials, such as metal sulfide nanocrystals.

-

Drug Discovery Research: Thiourea derivatives have been investigated for a wide range of biological activities, making this compound a scaffold for developing new therapeutic agents.

Caption: Key application areas for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of thiourea derivatives is known for diverse pharmacological effects. Structurally related compounds have shown activity as anticancer and antimicrobial agents. For instance, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been studied for its potential to target the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1) pathways in cancer cells.

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: Simplified overview of the EGFR signaling cascade.

Generic Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing key biological activities relevant to thiourea derivatives. These methodologies would require optimization for the specific compound and cell lines used.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Test)

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Spectrophotometer or plate reader

Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series. This creates a gradient of compound concentrations.

-

Controls: Designate wells for a positive control (broth with inoculum, no compound) to show bacterial growth, and a negative control (broth only) for sterility and background absorbance.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion

This compound is a compound of considerable interest due to its accessible synthesis and its position as a scaffold in the development of new chemical entities. While a comprehensive public profile of its physical properties is lacking, its utility in organic synthesis is clear. The diverse biological activities exhibited by the broader thiourea class, particularly in oncology and infectious diseases, underscore the potential of this and related compounds. The protocols and pathways detailed in this guide offer a foundational framework for researchers aiming to explore its therapeutic or material science applications. Further investigation is warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.

References

Navigating the Physicochemical Landscape of 1-tert-butyl-3-phenylthiourea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-tert-butyl-3-phenylthiourea, focusing on its solubility and stability. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies and experimental protocols required for its thorough characterization. This guide is intended to equip researchers with the necessary framework to assess the viability of this compound for further development in pharmaceutical and chemical applications.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is critical for any research and development endeavor. For this compound (CAS No: 14327-04-9), the following information has been compiled from available safety and supplier data sheets:

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight | 208.32 g/mol |

| Boiling Point | 287.1°C at 760 mmHg |

| Flash Point | 127.4°C |

| Density | 1.103 g/cm³ |

Note: This data is sourced from publicly available safety data sheets and may not have been determined through rigorous experimental studies.

Solubility Profile: A Theoretical Framework and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the presence of both a bulky, lipophilic tert-butyl group and a polar thiourea moiety, this compound is expected to exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Predicted Solubility Behavior

The structural features of this compound suggest:

-

Aqueous Solubility: Likely to be poor due to the hydrophobic nature of the tert-butyl and phenyl groups.

-

Organic Solvent Solubility: Expected to be soluble in a range of organic solvents, particularly those with moderate polarity. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solubilizing agents.

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, DMSO, DMF)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatically controlled shaker at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or µg/mL.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Stability Profile: Assessing the Chemical Integrity of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions.

Potential Degradation Pathways

Thiourea derivatives can be susceptible to several degradation pathways, including:

-

Hydrolysis: The thiourea moiety may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding urea derivative and hydrogen sulfide.

-

Oxidation: The sulfur atom in the thiourea group can be oxidized.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products.

-

The following diagram outlines the logical flow of a forced degradation study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the essential theoretical framework and detailed experimental protocols for a thorough investigation. For researchers and drug development professionals, conducting the described experiments is a crucial step in characterizing this compound. The resulting data will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound. It is strongly recommended that these studies be undertaken to build a comprehensive data package for this promising chemical entity.

Spectroscopic Data and Experimental Protocols for 1-tert-butyl-3-phenylthiourea: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 1-tert-butyl-3-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.50 | Singlet | 9H | -C(CH₃)₃ |

| ~6.80 | Broad Singlet | 1H | NH (tert-butyl side) |

| ~7.20 - 7.50 | Multiplet | 5H | Aromatic-H |

| ~8.50 | Broad Singlet | 1H | NH (phenyl side) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~31.5 | -C(C H₃)₃ |

| ~53.0 | -C (CH₃)₃ |

| ~124.0 | Aromatic C-H (ortho) |

| ~126.0 | Aromatic C-H (para) |

| ~129.0 | Aromatic C-H (meta) |

| ~137.0 | Aromatic C (ipso) |

| ~180.5 | C=S |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3200 | Medium, Broad | N-H Stretch (H-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2970 | Strong | Aliphatic C-H Stretch |

| ~1595 | Strong | C=C Aromatic Stretch / N-H Bend |

| ~1540 | Strong | "Thiourea Band" (C-N Stretch, N-H Bend) |

| ~1490 | Strong | C=C Aromatic Stretch |

| ~1370 | Strong | t-Butyl C-H Bend |

| ~1250 | Medium | C=S Stretch |

| ~750 | Strong | Aromatic C-H Out-of-plane Bend |

| ~690 | Strong | Aromatic C-H Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 151 | [M - C(CH₃)₃]⁺ |

| 135 | [C₆H₅NCS]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then collected.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Instrumentation: A mass spectrometer capable of electron ionization, such as a single quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.

-

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is typically acquired over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Potential Therapeutic Targets of 1-tert-butyl-3-phenylthiourea: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-phenylthiourea is a synthetic organic compound belonging to the thiourea class, a group of molecules known for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon evidence from structurally related compounds. The primary focus is on its potential applications in oncology and infectious diseases. This document summarizes key quantitative data for analogous compounds, details relevant experimental protocols for biological evaluation, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers in drug development.

Introduction

Thiourea derivatives are a versatile class of compounds characterized by the presence of a thiocarbonyl group flanked by two amine substituents. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and antioxidant activities. The specific compound, this compound, with its distinct tert-butyl and phenyl moieties, presents a unique structural motif that may confer specific interactions with biological targets. While direct experimental data on this particular compound is limited in publicly available literature, the extensive research on its analogues provides a strong foundation for predicting its potential therapeutic applications and guiding future research.

Potential Therapeutic Targets in Oncology

Research on N-acyl and N,N'-diarylthioureas has highlighted their promise as anticancer agents, with the ability to inhibit tumor cell proliferation.[1] The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression. For this compound, two primary potential targets in oncology are the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Several thiourea derivatives have been identified as potential EGFR inhibitors.[3][4]

A structurally related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea , has demonstrated cytotoxic activity against cancer cell lines known to express EGFR, with EGFR identified as a key molecular target.[2]

Signaling Pathway of EGFR Inhibition

Figure 1. Potential inhibition of the EGFR signaling pathway.

Sirtuin-1 (SIRT1)

SIRT1 is a class III histone deacetylase (HDAC) that plays a critical role in gene expression, metabolic control, apoptosis, and cell survival.[2] Its overexpression in certain cancers has made it an attractive target for anticancer drug development. The lipophilic nature of compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea suggests they can interact with the SIRT1 enzyme.[2]

SIRT1 Deacetylation Pathway

Figure 2. Postulated inhibition of SIRT1 deacetylation activity.

Potential Therapeutic Targets in Infectious Diseases

Thiourea derivatives have been explored for their antimicrobial properties against a range of pathogens.

Bacterial Targets

The antibacterial mechanism of some thiourea derivatives is proposed to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5] Phenylthiazole derivatives containing a tert-butyl group have demonstrated promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for these compounds is the disruption of bacterial cell wall construction.[6]

Fungal Targets

Certain phenylthiazole derivatives with a tert-butyl moiety have also shown antifungal activity against fluconazole-resistant Candida albicans.[6]

Quantitative Data for Structurally Related Compounds

Table 1: Anticancer Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea [2]

| Cell Line | Target(s) | IC₅₀ (µM) |

| MCF-7 (Breast) | EGFR, SIRT1 | 2.8 |

| T47D (Breast) | EGFR, SIRT1 | 12.5 |

| HeLa (Cervical) | EGFR, SIRT1 | 7.6 |

Table 2: Enzyme Inhibition by Phenylthiourea (PTU)

| Enzyme | Organism Source | Inhibition Constant (Kᵢ) | Inhibition Type |

| Phenoloxidase | Mushroom | 0.21 ± 0.09 µM | Competitive |

Table 3: Antimicrobial Activity of Phenylthiazole Derivatives with a tert-Butyl Moiety [6]

| Compound Type | Pathogen | MIC (µg/mL) |

| Phenylthiazole with 1,2-diaminocyclohexane | MRSA USA300 | 4 |

| Phenylthiazole with 1,2-diaminocyclohexane | Clostridium difficile | 4 |

| Various Phenylthiazole Derivatives | Fluconazole-resistant C. albicans | 4-16 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

Figure 3. Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: EGFR Kinase Activity

Objective: To determine the inhibitory effect of the compound on EGFR kinase activity.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates inhibition of the kinase.

Protocol:

-

Reaction Setup: In a 384-well plate, add the inhibitor (this compound) or DMSO (control), followed by the EGFR enzyme.

-

Initiate Reaction: Add a substrate/ATP mix to start the kinase reaction. Incubate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

IC₅₀ Calculation: The IC₅₀ value is determined from the inhibitor dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is emerging, the extensive research on its structural analogues provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The likely molecular targets in cancer include EGFR and SIRT1, while in infectious diseases, bacterial cell wall synthesis and DNA replication enzymes are plausible candidates. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound. Further structure-activity relationship (SAR) studies are warranted to optimize the thiourea scaffold for enhanced potency and selectivity against these promising therapeutic targets.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities. Their remarkable ability to inhibit various enzymes has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases. This in-depth technical guide provides a comprehensive overview of the known enzyme inhibitory activities of thiourea derivatives, focusing on key enzymes such as urease, carbonic anhydrase, tyrosinase, and various kinases. The guide summarizes quantitative inhibitory data, details experimental protocols for key assays, and visualizes relevant biological pathways to serve as a valuable resource for researchers and drug development professionals.

Urease Inhibition by Thiourea Derivatives

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, allowing it to survive in the acidic environment of the stomach.[1] Inhibition of urease is therefore a key strategy for the treatment of infections caused by these pathogens. Thiourea derivatives have been extensively investigated as potent urease inhibitors.[2]

Quantitative Data for Urease Inhibition

The inhibitory potential of various thiourea derivatives against urease has been quantified, with IC50 values often in the low micromolar to nanomolar range. The following table summarizes the inhibitory activities of selected thiourea derivatives against urease.

| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Dipeptide-conjugated Thioureas | Analogue 23 | Jack Bean Urease | 2 | - | [3][4] |

| Bis-Acyl-Thiourea Derivatives | UP-1 | Jack Bean Urease | 1.55 ± 0.0288 | - | [5] |

| Bis-Acyl-Thiourea Derivatives | UP-2 | Jack Bean Urease | 1.66 ± 0.0179 | - | [5] |

| Bis-Acyl-Thiourea Derivatives | UP-3 | Jack Bean Urease | 1.69 ± 0.0162 | - | [5] |

| Chiral Thiourea Derivatives | Compound 14 | Jack Bean Urease | 13.4 ± 0.8 | - | [6] |

| Chiral Thiourea Derivatives | Compound 17 | Jack Bean Urease | 16.5 ± 0.6 | - | [6] |

| Phenyl-substituted Thioureas | Derivative with 3-chlorophenyl group | - | 8.43 | - | [7] |

| Quinoline-based Thioureas | 24a | - | 0.60 | - | [8] |

| Quinoline-based Thioureas | 24b | - | 1.05 | - | [8] |

| Quinoline-based Thioureas | 24c | - | 1.30 | - | [8] |

| (Thio)barbituric Phenoxy-N-phenylacetamides | 3a | Jack Bean Urease | 0.69 | - | [8] |

| Schiff Base Derivatives | 12a | Jack Bean Urease | 12.3 | - | [8] |

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.

Materials:

-

Jack bean urease

-

Urea solution (100 mM)

-

Phosphate buffer (pH 6.8)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

-

Thiourea (as a standard inhibitor)

-

Test compounds (thiourea derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of jack bean urease solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of the test compound at various concentrations.

-

Incubate the mixture at 30°C for 15 minutes.

-

To determine the amount of ammonia produced, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

-

Incubate the plate for 50 minutes at room temperature to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD of test sample / OD of control)] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Urease-Mediated Acid Acclimation in H. pylori

Inhibition of urease disrupts the acid acclimation mechanism of H. pylori, leading to its inability to survive in the gastric environment.

Caption: Urease pathway in H. pylori for acid survival.

Carbonic Anhydrase Inhibition by Thiourea Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[9] Specifically, isoforms like CA IX are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10][11] Thiourea derivatives have shown significant potential as inhibitors of various CA isoforms.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table presents the IC50 values of selected thiourea derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class | Specific Derivative Example | Target Isoform | IC50 (µM) | Reference |

| Sulfonamide-substituted Thioureas | Compound 18 | hCA IX | 1.68 ± 0.15 | [9] |

| Sulfonamide-substituted Thioureas | Compound 11 | hCA IX | 0.17 ± 0.05 | [9] |

| Sulfonamide-substituted Thioureas | Compound 18 | hCA XII | 0.21 ± 0.09 | [9] |

| Phthalazine-substituted Thioureas | Compound 3a | hCA I | 6.40 | [12] |

| Phthalazine-substituted Thioureas | Compound 3a | hCA II | 6.13 | [12] |

| Sulfonyl Thioureas | Compound 7c | hCA IX | 0.1251 ± 0.0124 | [13] |

| Sulfonyl Thioureas | Compound 7d | hCA XII | 0.1110 ± 0.0123 | [13] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition involves monitoring the enzyme-catalyzed hydration of CO2.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

CO2-saturated water (substrate)

-

pH indicator (e.g., phenol red)

-

Acetazolamide (as a standard inhibitor)

-

Test compounds (thiourea derivatives)

-

Stopped-flow spectrophotometer

Procedure:

-

The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.

-

The reaction mixture contains buffer, a pH indicator, and the CA enzyme.

-

The reaction is initiated by rapidly mixing the enzyme solution with CO2-saturated water.

-

The change in absorbance of the pH indicator is monitored over time, which reflects the change in pH due to the production of protons.

-

To determine the inhibitory activity, the enzyme is pre-incubated with the test compound at various concentrations before initiating the reaction.

-

The initial rates of the reaction are measured, and the percentage of inhibition is calculated.

-

IC50 values are determined from the dose-response curves.

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.

Caption: CA IX pathway in tumor acidosis and invasion.

Tyrosinase Inhibition by Thiourea Derivatives

Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[14] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin-whitening and for treating pigmentation-related issues. Thiourea derivatives have been identified as potent tyrosinase inhibitors.[15]

Quantitative Data for Tyrosinase Inhibition

The following table summarizes the IC50 values for various thiourea derivatives against tyrosinase.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Ki (M) | Reference |

| Indole-Thiourea Derivatives | Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | 1.68 x 10⁻⁷ (at 3 µM) | [16] |

| Bis-Thiourea Derivatives | Compound 4 | Mushroom Tyrosinase | 61.63 ± 7.82 | - | [17] |

| Thiouracil Derivatives | Propylthiouracil | Mushroom Tyrosinase | - | - | [15] |

| Chiral Thiourea Derivatives | Compound 14 | Mushroom Tyrosinase | 1100 ± 100 | - | [6] |

| Chiral Thiourea Derivatives | Compound 10 | Mushroom Tyrosinase | 1500 ± 300 | - | [6] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing tyrosinase inhibitory activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as substrate

-

Phosphate buffer (pH 6.8)

-

Kojic acid (as a standard inhibitor)

-

Test compounds (thiourea derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its inhibition leads to a reduction in melanin synthesis.

Caption: Tyrosinase's central role in melanin synthesis.

Kinase Inhibition by Thiourea Derivatives

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. Thiourea derivatives have been investigated as inhibitors of various kinases, including Polo-like kinase 1 (Plk1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[18][19]

Quantitative Data for Kinase Inhibition

The inhibitory activities of thiourea derivatives against several kinases are summarized below.

| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) | Reference |

| Pyridin-2-yl Thiourea Derivative | Compound 20 | HER2 | 700 | [18] |

| 3-(Trifluoromethyl)phenylthiourea Derivative | Compound 4c | - | 1500 (against SW620 cell line) | [18] |

| Bis-thiourea Derivative | Compound 45 | - | 1100 (against HCT116 cell line) | [18] |

| Thiazole-containing Thiourea | Compound 4h | DNA gyrase | 1250 ± 120 | [20] |

| Thiazole-containing Thiourea | Compound 4h | Dihydrofolate reductase | 130 ± 50 | [20] |

| VEGFR-2 Inhibitor | Compound 24 | VEGFR-2 | 110 | [18] |

| EGFR Inhibitors | - | EGFR | 0.495–9.05 | [18] |

Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-Based)

Numerous assay formats are available for measuring kinase activity. A general fluorescence-based method is described here.

Materials:

-

Recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP

-

Assay buffer

-

Fluorescently labeled antibody that specifically recognizes the phosphorylated substrate

-

Test compounds (thiourea derivatives)

-

Microplate reader capable of fluorescence detection

Procedure:

-

The kinase reaction is performed in a microplate well containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

The reaction is incubated for a specific period to allow for substrate phosphorylation.

-

The reaction is stopped, and the fluorescently labeled phospho-specific antibody is added.

-

The amount of phosphorylated substrate is quantified by measuring the fluorescence signal.

-

Inhibition of kinase activity by the test compound results in a decrease in the fluorescence signal.

-

IC50 values are determined from the dose-response curves.

Signaling Pathway: Role of Plk1 in Cell Cycle Regulation

Polo-like kinase 1 (Plk1) is a key regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[21][22][23]

Caption: Plk1's role in regulating mitotic entry.

Conclusion

Thiourea derivatives represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. Their diverse inhibitory profiles against urease, carbonic anhydrases, tyrosinase, and various kinases underscore their importance in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast chemical space of thiourea derivatives and to design novel inhibitors with enhanced efficacy and specificity. The visualization of key signaling pathways provides a conceptual framework for understanding the molecular mechanisms underlying the therapeutic effects of these promising compounds. Continued research in this area is poised to deliver the next generation of enzyme-targeted therapies for a multitude of human diseases.

References

- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tyrosinase - Wikipedia [en.wikipedia.org]

- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-tert-butyl-3-phenylthiourea and its Analogs as Research Tools in Cell Biology

Disclaimer: There is currently limited published research available specifically on the application of 1-tert-butyl-3-phenylthiourea in cell biology. The following application notes and protocols are based on studies of structurally related thiourea derivatives. Researchers should validate these methodologies for their specific experimental context.

Introduction

Thiourea derivatives are a class of organic compounds with diverse biological activities, making them valuable tools in cell biology research and drug discovery.[1] These compounds have demonstrated potential as anticancer, antibacterial, and enzyme-inhibiting agents. Structurally, the presence of a thiocarbonyl group and adjacent nitrogen atoms allows for various substitutions, leading to a wide range of pharmacological properties. This document provides an overview of the potential applications of this compound and its analogs, focusing on their cytotoxic and pro-apoptotic effects on cancer cells, along with generalized experimental protocols.

Potential Applications in Cell Biology

Based on research on analogous compounds, this compound could be investigated for the following applications:

-

Anticancer Research: As a potential cytotoxic agent against various cancer cell lines. Studies on related compounds have shown inhibition of cancer cell growth and induction of apoptosis.[2][3]

-

Enzyme Inhibition Studies: Thiourea derivatives have been shown to inhibit various enzymes. The specific inhibitory profile of this compound would require experimental determination.

-

Drug Development: As a scaffold for the development of novel therapeutic agents, particularly in oncology.

Quantitative Data Summary for Related Thiourea Derivatives

The following table summarizes the cytotoxic activity of various thiourea derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [2] |

| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76 | [2] |

| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 | [2] |

| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | Not specified | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (breast cancer) | Not specified | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (cervical cancer) | Not specified | [1] |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Primary HER2-Positive Breast Cancer Cells | 540 | [4] |

Experimental Protocols

The following are generalized protocols based on methodologies used for related thiourea derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SW620, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-